

Trimethylpyrazine: An In-depth Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Trimethylpyrazine

Cat. No.: B081540

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An exploration of the chemical properties, flavor profile, natural occurrence, synthesis, analysis, and biological significance of 2,3,5-**trimethylpyrazine**.

Introduction

2,3,5-**Trimethylpyrazine** (TMP) is a volatile, nitrogen-containing heterocyclic organic compound that plays a significant role in the flavor and aroma of a wide variety of cooked and fermented foods. It is a member of the pyrazine family, which is renowned for contributing nutty, roasted, and toasted notes to the sensory experience of food. This technical guide provides a comprehensive overview of **trimethylpyrazine**, including its chemical and physical properties, its formation and occurrence in food, detailed analytical and synthetic methodologies, and its interaction with human sensory systems. This document is intended for researchers, scientists, and drug development professionals who are interested in the multifaceted nature of this potent flavor compound.

Chemical and Physical Properties

Trimethylpyrazine is a colorless to slightly yellow liquid with a distinct, powerful aroma. Its fundamental properties are summarized in the table below.

Property	Value
Chemical Formula	C ₇ H ₁₀ N ₂
Molecular Weight	122.17 g/mol
CAS Number	14667-55-1
Appearance	Colorless to slightly yellow liquid
Odor	Nutty, roasted, cocoa, coffee, baked potato[1][2]
Boiling Point	171-172 °C[3]
Density	~0.979 g/mL[3]
Flash Point	54 °C
Solubility	Soluble in water and organic solvents
Odor Threshold in Water	400 ppb[2][4]

Flavor Profile and Natural Occurrence

The characteristic aroma of **trimethylpyrazine** is a key contributor to the desirable flavor of many thermally processed foods. It is primarily formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[5][6]

Table 1: Concentration of **Trimethylpyrazine** in Various Foods

Food Product	Concentration Range	Reference
Roasted Coffee	1 - 6.7 mg/kg	[7]
Cocoa Beans	15.01 - 81.39 mg/kg	[1]
Roasted Peanuts	Dominant pyrazine after 2,5-dimethylpyrazine	[3]
Roasted Almonds	4.5 - 6.1 ng/g (light to dark roast)	[3]
Roasted Hazelnuts	Identified and quantified as a key alkyl pyrazine	[8]
Wheat Bread	Naturally present	[9]
Cheeses	Naturally present	[9]
Black Tea	Present	
Baked Potato	Present	[1]

Methodologies

Synthesis of 2,3,5-Trimethylpyrazine

A common laboratory and industrial synthesis of 2,3,5-**trimethylpyrazine** involves a two-step process starting from commercially available precursors.

Experimental Protocol: Synthesis of 2,3,5-Trimethylpyrazine

Step 1: Synthesis of 2,3,5-Trimethyl-5,6-dihydropyrazine

- In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of anhydrous ethyl alcohol and 1,2-diaminopropane is prepared (mass ratio 6:1).
- The mixture is cooled to -5 °C.
- A solution of 2,3-butanedione in anhydrous ethyl alcohol (mass ratio 5:1) is added dropwise to the cooled diamine mixture over a period of four hours, maintaining the temperature at -5

°C. The molar ratio of 2,3-butanedione to 1,2-diaminopropane should be 1:1.1.

- After the addition is complete, the reaction mixture is stirred for an additional hour at -5 °C. The resulting product is 2,3,5-trimethyl-5,6-dihydropyrazine.

Step 2: Dehydrogenation to 2,3,5-**Trimethylpyrazine**

- The 2,3,5-trimethyl-5,6-dihydropyrazine from Step 1 is mixed with ethanol (mass ratio 10:1) and potassium hydroxide (molar ratio of KOH to dihydropyrazine is 3:1).
- The mixture is heated to 68 °C.
- Air is bubbled through the reaction mixture as an oxidant for seven hours.
- After the reaction is complete, the mixture is cooled, and the 2,3,5-**trimethylpyrazine** is isolated and purified by distillation.

Extraction and Quantification from Food Matrices

Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for the quantification of **trimethylpyrazine** in food. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation method for extracting volatile compounds like pyrazines from complex food matrices.

Experimental Protocol: HS-SPME-GC-MS Analysis of **Trimethylpyrazine** in Roasted Coffee

1. Sample Preparation:

- Weigh 2 grams of finely ground roasted coffee into a 20 mL headspace vial.
- Add a known amount of an internal standard (e.g., deuterated 2,3,5-**trimethylpyrazine**) for accurate quantification.
- Seal the vial with a PTFE/silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Place the sealed vial in a heater-stirrer or water bath.
- Pre-incubate the sample at 80°C for 20 minutes to allow volatile compounds to equilibrate in the headspace.

- Expose a 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace of the vial at 50°C for 50 minutes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injector: Thermally desorb the analytes from the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.
- Column: Use a suitable capillary column, such as a DB-WAX (60 m \times 0.25 mm, 0.25 μm film thickness).
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 3 minutes.
 - Ramp to 120°C at 5°C/minute.
 - Ramp to 230°C at 7°C/minute and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
- Scan Range: m/z 40-300.
- Data Acquisition: Acquire data in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

4. Data Analysis:

- Identify 2,3,5-**trimethylpyrazine** by comparing its mass spectrum and retention time with those of an authentic standard.
- Quantify the concentration of **trimethylpyrazine** by comparing the peak area of the analyte to that of the internal standard.

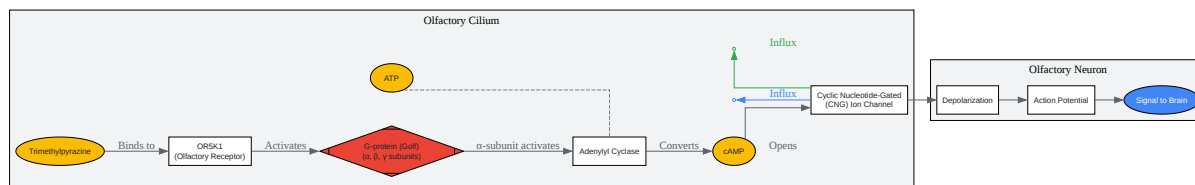
Sensory Perception and Signaling Pathway

The perception of **trimethylpyrazine**'s characteristic aroma is initiated by its interaction with specific olfactory receptors in the nasal cavity. The primary receptor responsible for detecting a range of pyrazines, including **trimethylpyrazine**, has been identified as Olfactory Receptor 5K1 (OR5K1). OR5K1 is a G protein-coupled receptor (GPCR).

Olfactory Signaling Pathway for Trimethylpyrazine

The binding of **trimethylpyrazine** to OR5K1 triggers a downstream signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a

specific aroma.

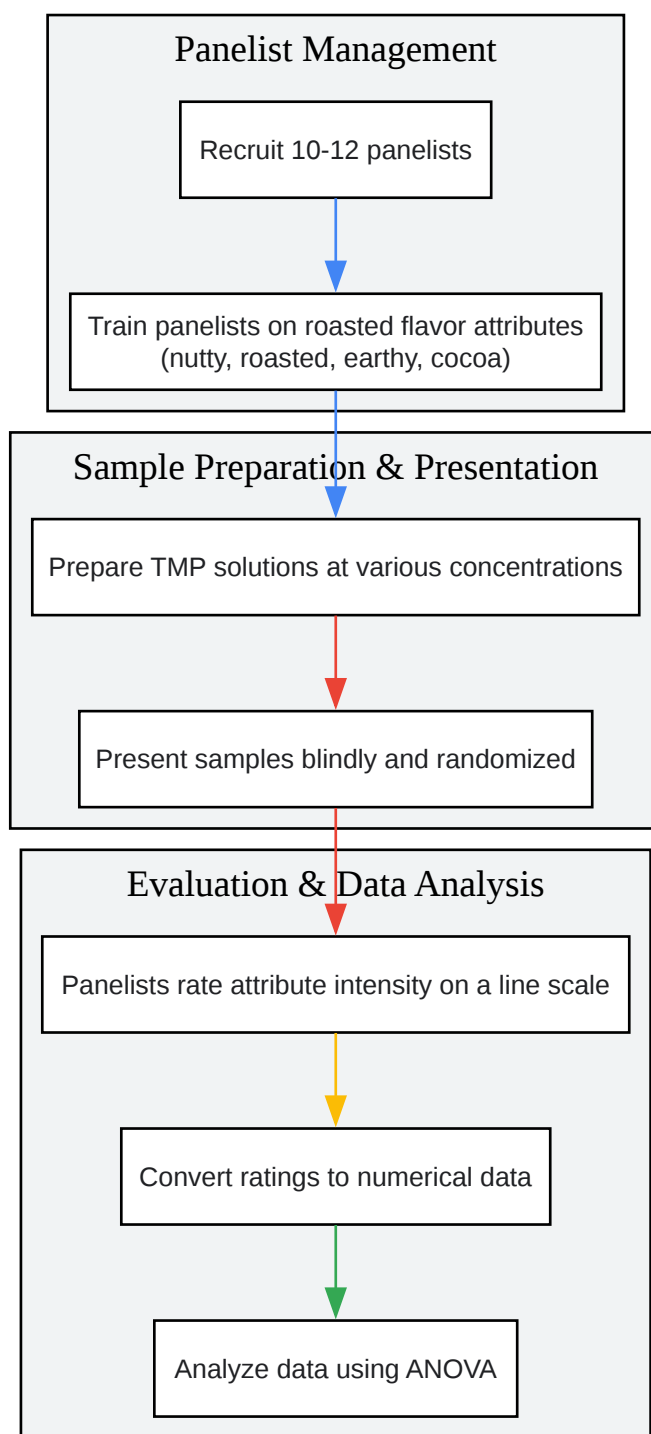


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Caption: Olfactory signal transduction pathway for **trimethylpyrazine**.

Experimental Workflow for Sensory Analysis

Quantitative Descriptive Analysis (QDA) is a common method used to characterize the sensory profile of flavor compounds.



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Caption: Workflow for Quantitative Descriptive Sensory Analysis.

Safety and Toxicology

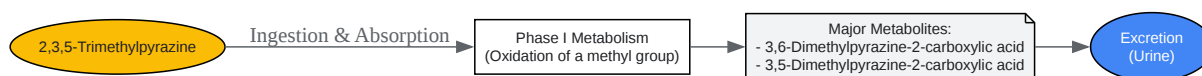
Trimethylpyrazine is "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring ingredient in food.[10] Extensive toxicological studies have been conducted to ensure its safety for human consumption.

Table 2: Summary of Toxicological Data for 2,3,5-**Trimethylpyrazine**

Endpoint	Result	Reference
Acute Oral Toxicity (Rat LD ₅₀)	806 mg/kg	[1]
Genotoxicity	Not genotoxic in bacterial reverse mutation assays (Ames test). Not clastogenic in in vitro micronucleus tests.	[6][11]
Repeated Dose Toxicity	No No Observed Adverse Effect Level (NOAEL) is available, but exposure is below the Threshold of Toxicological Concern (TTC).	[6]
Reproductive Toxicity	No NOAEL is available, but exposure is below the TTC.	[6]
Skin Sensitization	Not a concern for skin sensitization.	[6]
Photoirritation	Not photoirritating.	[6]
Carcinogenicity	Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.	

Metabolism in Humans

Upon ingestion, **trimethylpyrazine** is metabolized in the human body. The primary metabolic pathway involves the oxidation of one of the methyl groups to a carboxylic acid. A human coffee intervention study identified 3,6-dimethylpyrazine-2-carboxylic acid and 3,5-dimethylpyrazine-2-carboxylic acid as the major metabolites excreted in urine.[2][6] This indicates that the body efficiently processes and eliminates this flavor compound.



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Caption: Simplified metabolic pathway of **trimethylpyrazine** in humans.

Conclusion

2,3,5-Trimethylpyrazine is a crucial flavor compound that defines the desirable roasted and nutty characteristics of many foods. Its formation via the Maillard reaction, its specific interaction with the human olfactory system through the OR5K1 receptor, and its established safety profile make it a subject of significant interest in food science, sensory research, and flavor chemistry. The detailed methodologies provided in this guide offer a foundation for further research and application of this potent and valued flavor molecule. As our understanding of flavor chemistry and its biological perception deepens, the targeted use of compounds like **trimethylpyrazine** will continue to play a vital role in the development of appealing and high-quality food and beverage products.

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